molecular formula C6H10Br2 B14718611 1,1-Dibromo-2,2,3-trimethylcyclopropane CAS No. 21960-71-4

1,1-Dibromo-2,2,3-trimethylcyclopropane

Cat. No.: B14718611
CAS No.: 21960-71-4
M. Wt: 241.95 g/mol
InChI Key: HUFKEVLMZUWLLK-UHFFFAOYSA-N
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Description

1,1-Dibromo-2,2,3-trimethylcyclopropane is a halogenated cyclopropane derivative with the molecular formula C6H10Br2. This compound is characterized by the presence of two bromine atoms and three methyl groups attached to a cyclopropane ring. It is a colorless to pale yellow liquid at room temperature and is known for its reactivity due to the strained three-membered ring structure.

Preparation Methods

The synthesis of 1,1-Dibromo-2,2,3-trimethylcyclopropane typically involves the bromination of 2,2,3-trimethylcyclopropane. One common method includes the reaction of 2,2,3-trimethylcyclopropane with bromine in the presence of a radical initiator such as light or a peroxide. The reaction proceeds via a free radical mechanism, leading to the formation of the dibromo compound.

Chemical Reactions Analysis

1,1-Dibromo-2,2,3-trimethylcyclopropane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding cyclopropane derivative.

    Elimination Reactions: Under strong basic conditions, the compound can undergo elimination reactions to form alkenes.

Common reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1-Dibromo-2,2,3-trimethylcyclopropane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex cyclopropane derivatives.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, although specific applications are not yet well-established.

    Industry: It may be used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1-Dibromo-2,2,3-trimethylcyclopropane involves its reactivity due to the strained cyclopropane ring and the presence of bromine atoms. The compound can undergo homolytic or heterolytic cleavage of the carbon-bromine bonds, leading to the formation of reactive intermediates such as radicals or carbocations. These intermediates can then participate in various chemical reactions, including substitution, elimination, and addition reactions.

Comparison with Similar Compounds

1,1-Dibromo-2,2,3-trimethylcyclopropane can be compared with other halogenated cyclopropane derivatives such as:

    1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane: This compound has similar reactivity but contains additional chlorine atoms, which can influence its chemical behavior.

    1,1,2-Trimethylcyclopropane: Lacks the bromine atoms and thus has different reactivity and applications.

    1,1-Dichloro-2,2,3-trimethylcyclopropane: Similar structure but with chlorine atoms instead of bromine, leading to different chemical properties and reactivity.

Properties

CAS No.

21960-71-4

Molecular Formula

C6H10Br2

Molecular Weight

241.95 g/mol

IUPAC Name

1,1-dibromo-2,2,3-trimethylcyclopropane

InChI

InChI=1S/C6H10Br2/c1-4-5(2,3)6(4,7)8/h4H,1-3H3

InChI Key

HUFKEVLMZUWLLK-UHFFFAOYSA-N

Canonical SMILES

CC1C(C1(Br)Br)(C)C

Origin of Product

United States

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